Lipophilicity Shift: XLogP3 of 4.5 for Pentamethyl Derivative Versus 2.6–2.9 for N-Methyl and N-Ethyl Piperidyl Benzilates
The target compound exhibits a computed XLogP3 of 4.5, a value that is 1.6 log units higher than that of N-methyl-3-piperidyl benzilate (JB-336; LogP 2.6–2.9) and approximately 1.6 log units higher than N-ethyl-3-piperidyl benzilate (LogP 2.9) [1][2]. This substantial increase in lipophilicity is a direct consequence of the five methyl substituents on the piperidine core [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (PubChem) |
| Comparator Or Baseline | N-Methyl-3-piperidyl benzilate (JB-336): LogP = 2.61 (SIELC) to 2.9; N-Ethyl-3-piperidyl benzilate: LogP = 2.887 (InVivoChem) |
| Quantified Difference | ΔLogP = +1.6 to +1.9 (target versus N-methyl and N-ethyl comparators) |
| Conditions | Computed LogP values from authoritative chemical databases (PubChem, SIELC, InVivoChem) |
Why This Matters
A LogP above 4 significantly enhances passive membrane permeability and blood-brain barrier (BBB) partitioning, favoring central nervous system (CNS) exposure over peripheral distribution relative to less lipophilic congeners, which is critical for applications in neuroscience PET tracer development, behavioral pharmacology studies, or chemical defense simulant research where CNS penetration is a required characteristic.
- [1] PubChem. (2025). 1,2,2,6,6-Pentamethylpiperidin-3-yl hydroxy(diphenyl)acetate: XLogP3 value (4.5). National Center for Biotechnology Information. View Source
- [2] SIELC Technologies. (2018). N-Methyl-3-piperidyl benzilate: Retention data and calculated LogP (2.61). SIELC Compound Database. View Source
